Coelenterazine

Beschreibung

Coelenterazine has been reported in Pandalus danae, Pandalus borealis, and other organisms with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-benzyl-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O3/c30-20-10-6-18(7-11-20)15-23-26(32)29-16-24(19-8-12-21(31)13-9-19)27-22(25(29)28-23)14-17-4-2-1-3-5-17/h1-13,16,30-32H,14-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCOEGVEEQDKGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)O)C5=CC=C(C=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204342 |

Source

|

| Record name | Coelenterazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55779-48-1 |

Source

|

| Record name | Coelenterazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coelenterazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coelenterazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COELENTERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O1CB88RRD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Applications of Coelenterazine

Abstract

Coelenterazine is a widespread marine luciferin, a light-emitting molecule essential for the bioluminescence observed in numerous aquatic organisms across at least eight phyla.[1] Its unique imidazopyrazinone core structure enables it to serve as a substrate for a variety of luciferases, such as Renilla and Gaussia luciferases, and as the luminophore for photoproteins like aequorin.[1][2] The oxidation of coelenterazine results in the emission of blue light, a phenomenon that has been harnessed to develop powerful tools for biological research. This technical guide provides an in-depth overview of the chemical structure of coelenterazine, its physicochemical and spectroscopic properties, reaction mechanisms, and its applications in key experimental protocols relevant to researchers and drug development professionals.

Core Chemical Structure and Properties

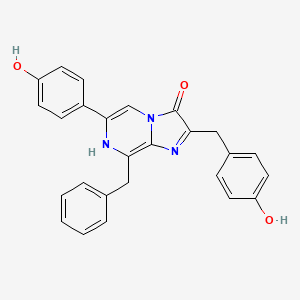

Coelenterazine is an organic compound characterized by a central imidazopyrazinone heterocyclic scaffold substituted with three key aryl groups. Its formal chemical name is 8-benzyl-2-(4-hydroxybenzyl)-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one.[2] This structure is fundamental to its ability to undergo enzyme-catalyzed oxidation to produce light.

Physicochemical and Spectroscopic Data

The intrinsic properties of coelenterazine are critical for its use in bioassays. It typically appears as orange-yellow crystals and exhibits specific solubility and stability characteristics that must be considered during experimental design.[1] For instance, it is soluble in methanol and ethanol but is known to spontaneously oxidize in solvents like DMSO, making methanol the preferred solvent for storage solutions.[1][3] For long-term storage, it should be kept as a solid at -20°C under an inert gas and protected from light.[3][4]

The quantitative physicochemical and spectroscopic properties of native coelenterazine are summarized in Table 1.

| Property | Value | Source |

| IUPAC Name | 8-benzyl-2-(4-hydroxybenzyl)-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one | [2] |

| Molecular Formula | C₂₆H₂₁N₃O₃ | [1][5][6] |

| Molar Mass | 423.47 g/mol | [1][2] |

| CAS Number | 55779-48-1 | [5][7][8] |

| Appearance | Orange-yellow crystals | [1] |

| Absorption Max (λmax) | 435 nm (in Methanol) | [1] |

| Molar Extinction (ε) | 9,800 M⁻¹ cm⁻¹ (at 435 nm in Methanol) | [1] |

| Emission Max (λem) | ~465 - 480 nm (Luciferase-dependent) | [8][9] |

The Mechanism of Bioluminescence

The light-emitting reaction of coelenterazine is a form of chemiluminescence, specifically bioluminescence when catalyzed by a luciferase enzyme. The process is an oxidative decarboxylation. It is initiated by the binding of molecular oxygen to the C-2 position of the imidazopyrazinone core, forming a high-energy peroxide intermediate.[9] This intermediate rapidly cyclizes into a strained, four-membered dioxetanone ring. The breakdown of this unstable ring structure releases carbon dioxide (CO₂) and produces the final product, coelenteramide, in an electronically excited state. As the excited coelenteramide relaxes to its ground state, it releases the excess energy as a photon of blue light.[9][10]

Experimental Protocols and Applications

Coelenterazine's unique properties make it a versatile tool in molecular biology, cell biology, and drug discovery.

Calcium Detection with Aequorin

Coelenterazine is the luminophore for the photoprotein aequorin. In the absence of calcium, coelenterazine is non-covalently bound to apoaequorin (the protein component). The binding of three Ca²⁺ ions induces a conformational change in the protein, triggering the oxidation of coelenterazine and resulting in a flash of blue light.[8][11] This system is a highly sensitive method for measuring intracellular calcium concentrations.

Protocol 3.1.1: General Protocol for Aequorin-Based Calcium Measurement

-

Cell Preparation: Transfect target cells with a plasmid encoding apoaequorin and allow for protein expression (typically 24-48 hours).

-

Aequorin Reconstitution: Incubate the transfected cells with 1-5 µM coelenterazine in a serum-free medium for 1-4 hours in the dark at room temperature to form the active aequorin complex.

-

Washing: Gently wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution) to remove excess coelenterazine.

-

Stimulation and Measurement: Place the cells in a luminometer. Inject the calcium-mobilizing stimulus (e.g., ionomycin, ATP, or a specific agonist) into the cell sample.

-

Data Acquisition: Immediately begin recording the luminescent signal over time. The intensity and kinetics of the light flash correlate with the change in intracellular Ca²⁺ concentration.

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a powerful technique for monitoring protein-protein interactions in real-time. In a BRET assay, a donor protein is fused to a luciferase (Renilla or Gaussia), and an acceptor protein is fused to a fluorescent protein (e.g., YFP). When coelenterazine is added, the luciferase oxidizes it and emits light. If the donor and acceptor proteins are in close proximity (<10 nm), the energy from the bioluminescent reaction is transferred non-radiatively to the acceptor fluorophore, which then emits light at its own characteristic wavelength.

Protocol 3.2.1: General Protocol for a BRET Assay

-

Cell Culture: Co-transfect mammalian cells with plasmids encoding the luciferase-donor fusion protein and the fluorophore-acceptor fusion protein. Plate cells in a white, opaque 96-well plate.

-

Substrate Addition: 24-48 hours post-transfection, wash the cells with PBS. Add native coelenterazine to a final concentration of 5 µM.

-

Signal Measurement: Immediately measure the light emission using a luminometer equipped with two filters to simultaneously quantify the light emitted by the donor (e.g., ~475 nm) and the acceptor (e.g., ~530 nm for YFP).

-

Data Analysis: Calculate the BRET ratio by dividing the intensity of the acceptor emission by the intensity of the donor emission. An increase in this ratio indicates a close interaction between the two proteins of interest.

Detection of Reactive Oxygen Species (ROS)

Coelenterazine can also function as a chemiluminescent probe for detecting superoxide anions (O₂⁻) and peroxynitrite.[5][12] This application does not require a luciferase; the reaction occurs directly between coelenterazine and the ROS, making it a useful tool for studying oxidative stress in cells and tissues.[7]

Protocol 3.3.1: Chemiluminescent Detection of Superoxide Anions

-

Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer, pH 7.0.

-

Sample Preparation: Prepare cell suspensions or tissue homogenates in the phosphate buffer.

-

Probe Addition: Immediately before measurement, add coelenterazine to the sample to a final concentration of 2.5-5 µM.[13]

-

Measurement: Place the sample in a luminometer and measure the chemiluminescent signal. The light intensity is proportional to the rate of superoxide production.

Synthesis Overview and Solution Preparation

Synthetic Pathway

The chemical synthesis of coelenterazine is a multi-step process. A common strategy involves the condensation of two key precursors: coelenteramine (4-(5-amino-6-benzylpyrazin-2-yl)phenol) and a substituted α-keto-acetal, such as 1,1-diethoxy-3-(4-hydroxyphenyl)propan-2-one.[14] This approach allows for the creation of the central imidazopyrazinone core. The complexity of the synthesis underscores the importance of sourcing high-purity coelenterazine for reproducible experimental results.

Stock Solution Preparation

Proper handling and preparation of coelenterazine solutions are critical for experimental success.

Protocol 4.2.1: Preparation of Coelenterazine Stock Solution

-

Solvent Selection: Use anhydrous or high-purity methanol or ethanol. Avoid DMSO for stock solutions that will be stored, as it can cause degradation.[1]

-

Dissolution: Allow the vial of lyophilized coelenterazine to come to room temperature before opening to prevent condensation. Add the appropriate volume of solvent to achieve a desired stock concentration (e.g., 1-10 mg/mL). Vortex briefly to ensure complete dissolution.

-

Storage: It is highly recommended to prepare fresh solutions for each experiment.[3][4] If short-term storage is necessary, aliquot the stock solution into small, single-use volumes, flush with an inert gas (e.g., argon or nitrogen), and store at -80°C in the dark for no more than a few weeks. Avoid repeated freeze-thaw cycles.

References

- 1. Coelenterazine - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. goldbio.com [goldbio.com]

- 4. usbio.net [usbio.net]

- 5. ≥90% (TLC), solid, chemiluminescence probe of the superoxide anion, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 6. Coelenterazines [promega.sg]

- 7. glpbio.com [glpbio.com]

- 8. abpbio.com [abpbio.com]

- 9. scispace.com [scispace.com]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. Coelenterazine h *CAS#: 50909-86-9* | AAT Bioquest [aatbio.com]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. patents.justia.com [patents.justia.com]

The Discovery and History of Coelenterazine: An In-Depth Technical Guide

Abstract

Coelenterazine, a luciferin responsible for the bioluminescence of a vast array of marine organisms, has been a subject of intense scientific inquiry since its discovery in the mid-20th century. This technical guide provides a comprehensive overview of the history of coelenterazine, from its initial isolation and characterization to the elucidation of its structure and biosynthetic pathway. Tailored for researchers, scientists, and drug development professionals, this document delves into the pivotal experiments that defined our understanding of this remarkable molecule. Detailed experimental protocols, quantitative data, and graphical representations of key pathways are presented to offer a thorough and practical resource for the scientific community.

Introduction

Bioluminescence, the production and emission of light by a living organism, is a captivating natural phenomenon. At the heart of many marine bioluminescent systems lies a key molecule: coelenterazine. This imidazolopyrazinone luciferin is the substrate for a multitude of luciferases and photoproteins, enabling organisms across at least eight phyla to generate light[1]. Its discovery was a landmark achievement in the field of biochemistry, paving the way for its widespread use as a reporter in molecular biology and biomedical research[2][3]. This guide aims to provide a detailed historical and technical account of the discovery of coelenterazine, honoring the pioneering work of the scientists who first brought this molecule to light.

The Concurrent Discovery of a Ubiquitous Luciferin

The mid-1970s marked a pivotal moment in the study of marine bioluminescence with the independent and simultaneous discovery of coelenterazine by two research groups.

-

Dr. Osamu Shimomura and Dr. Frank H. Johnson at Princeton University were investigating the bioluminescent photoprotein aequorin, which they had first isolated from the hydromedusa Aequorea victoria in 1961[4][5]. Their work to understand the chemistry of aequorin's light emission led them to the isolation and characterization of its luciferin[4].

-

Dr. Milton J. Cormier and his team at the University of Georgia were studying the bioluminescence of the sea pansy, Renilla reniformis. Their research on the enzyme luciferase from this organism also culminated in the isolation of its corresponding luciferin[6].

Both groups, through their distinct lines of inquiry, converged on the same light-emitting molecule. The name "coelenterazine" was bestowed upon this newly discovered compound, a nod to the now-obsolete phylum Coelenterata, to which both Aequorea and Renilla belonged[1]. This serendipitous parallel discovery underscored the fundamental and widespread importance of this molecule in marine ecosystems.

Physicochemical Properties and Structure Elucidation

The initial characterization of coelenterazine laid the groundwork for understanding its function. The molecule was identified as an orange-yellow crystalline solid with a melting point of 175-178 °C[1].

Quantitative Data Summary

The following table summarizes the key physicochemical properties of coelenterazine as determined by early and subsequent studies.

| Property | Value | Reference |

| Chemical Formula | C₂₆H₂₁N₃O₃ | [1] |

| Molar Mass | 423.472 g/mol | [1] |

| Appearance | Orange-yellow crystals | [1] |

| Melting Point | 175-178 °C | [1] |

| Absorbance (λmax in methanol) | 435 nm | [1] |

| Molar Extinction Coefficient (ε₄₃₅ in methanol) | 9800 M⁻¹cm⁻¹ | [1] |

Elucidation of the Chemical Structure

The determination of coelenterazine's intricate chemical structure was a significant challenge that was overcome through a combination of classical chemical degradation studies and modern analytical techniques. The seminal work of Shimomura and Johnson in 1972 was instrumental in this effort. They determined the structure of a key degradation product, which they named AF-350 (coelenteramine), revealing a 2-aminopyrazine skeleton. This finding was crucial as it showed a structural relationship to the well-characterized luciferin from the ostracod Cypridina, providing a critical clue to the overall structure of coelenterazine[4]. The final structure was confirmed through chemical synthesis.

Caption: Chemical structure of coelenterazine and its amino acid precursors.

Experimental Protocols for Isolation and Characterization

The pioneering work of Shimomura, Johnson, and Cormier in the 1970s established the foundational methods for isolating and characterizing coelenterazine. While detailed, step-by-step protocols from these early publications are not always available in modern formats, the following sections summarize the key experimental approaches described in their seminal papers.

Isolation of Coelenterazine from Aequorea victoria

The following is a summary of the methodology employed by Shimomura and Johnson for the extraction of the luciferin from the photoprotein aequorin.

Organism: Aequorea victoria (hydromedusa jellyfish)

Protocol Summary:

-

Collection and Preparation: Specimens of Aequorea victoria were collected, and the marginal, bioluminescent tissues were excised.

-

Extraction of Aequorin: The excised tissues were processed to extract the photoprotein aequorin, which contains coelenterazine as its prosthetic group.

-

Denaturation and Release of the Chromophore: The purified aequorin was denatured using urea in the presence of 2-mercaptoethanol. This process released a fluorescent compound, initially designated AF-350 (later identified as coelenteramine), which was crucial for the structural elucidation[4].

-

Purification: The released chromophore and its derivatives were purified using a combination of solvent extraction and chromatographic techniques, such as column chromatography.

Isolation of Coelenterazine from Renilla reniformis

The following protocol is a summary of the methods used by Cormier and his colleagues to isolate luciferin from the sea pansy.

Organism: Renilla reniformis (sea pansy)

Protocol Summary:

-

Extraction: Tissues from Renilla reniformis were homogenized in cold acetone.

-

Solvent Partitioning: The acetone extract was subjected to a series of solvent partitioning steps to separate the luciferin from other cellular components.

-

Chromatography: The partially purified luciferin was further purified using column chromatography on materials such as Sephadex and DEAE-cellulose.

-

Crystallization: The purified coelenterazine was crystallized from methanol to yield orange-yellow crystals.

Caption: A simplified workflow for the isolation of coelenterazine.

The Bioluminescent Reaction and Biosynthesis

Coelenterazine functions as a luciferin, a light-emitting substrate, in a reaction catalyzed by a luciferase or as part of a pre-charged photoprotein complex.

The Bioluminescent Reaction Pathway

The fundamental reaction involves the oxidative decarboxylation of coelenterazine in the presence of a luciferase and molecular oxygen, or the calcium-triggered decomposition of the pre-charged photoprotein-coelenterazine complex. This reaction produces light, carbon dioxide, and the oxidized product, coelenteramide.

Caption: A diagram of the coelenterazine bioluminescent reaction.

The Biosynthetic Pathway

For many years, the origin of coelenterazine in marine organisms was a mystery. While many organisms acquire it through their diet, it is now known that some species, including certain ctenophores and crustaceans, can synthesize it de novo. The proposed biosynthetic pathway starts from the amino acids L-phenylalanine and L-tyrosine. It is hypothesized that these are assembled into a tripeptide, Phe-Tyr-Tyr (FYY), which then undergoes cyclization and further modifications to form the coelenterazine backbone. An enzyme with homology to isopenicillin-N-synthase is thought to be involved in this process, though the complete enzymatic pathway is still an active area of research[7].

Conclusion

The discovery of coelenterazine stands as a testament to the power of curiosity-driven research. The independent yet simultaneous elucidation of this molecule by the research groups of Osamu Shimomura and Milton J. Cormier not only solved a fundamental puzzle in marine bioluminescence but also provided the scientific community with a tool of immense practical value. From its humble beginnings in the extracts of jellyfish and sea pansies, coelenterazine has become an indispensable reagent in laboratories worldwide, illuminating the intricate workings of biological systems. The ongoing research into its biosynthesis promises to open new avenues for its production and application, ensuring that the legacy of its discovery will continue to shine brightly for years to come.

References

- 1. Structure of the light-emitting moiety of aequorin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peroxidized coelenterazine, the active group in the photoprotein aequorin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioluminescent Properties of Semi-Synthetic Obelin and Aequorin Activated by Coelenterazine Analogues with Modifications of C-2, C-6, and C-8 Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epdf.pub [epdf.pub]

- 5. researchgate.net [researchgate.net]

- 6. nobelprize.org [nobelprize.org]

- 7. Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Coelenterazine Bioluminescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coelenterazine is a widespread luciferin (a light-emitting molecule) found in numerous marine organisms, playing a central role in their ability to produce light. This phenomenon, known as bioluminescence, is the result of a chemical reaction catalyzed by an enzyme called luciferase. The coelenterazine-luciferase system is one of the simplest and most studied bioluminescent systems, requiring only the substrate (coelenterazine) and molecular oxygen to produce a characteristic blue light. This simplicity, coupled with the high sensitivity of detection, has made coelenterazine and its associated luciferases invaluable tools in a vast array of biological research and drug development applications, including reporter gene assays, in vivo imaging, and Bioluminescence Resonance Energy Transfer (BRET) studies. This technical guide provides a comprehensive overview of the core mechanism of coelenterazine bioluminescence, detailing the underlying biochemistry, key enzymatic players, and methodologies for its application.

The Fundamental Reaction: Oxidation of Coelenterazine

The bioluminescent reaction of coelenterazine is an oxidative decarboxylation. The core of this process involves the enzyme-catalyzed oxidation of coelenterazine by molecular oxygen, leading to the formation of an unstable, high-energy intermediate. The subsequent decomposition of this intermediate releases energy in the form of light, typically in the blue region of the visible spectrum, and yields the product coelenteramide and a molecule of carbon dioxide.

The generally accepted chemical mechanism proceeds through the formation of a dioxetanone intermediate. The reaction is initiated by the binding of molecular oxygen to the C-2 position of the imidazopyrazinone core of coelenterazine, forming a peroxide intermediate. This peroxide then cyclizes to form a highly strained four-membered ring structure known as a dioxetanone. The breakdown of this unstable intermediate results in the cleavage of a carbon-carbon bond and the release of carbon dioxide, leaving the coelenteramide molecule in an electronically excited state. As the excited coelenteramide relaxes to its ground state, it emits a photon of light. The color of the emitted light can be influenced by the specific luciferase enzyme and the microenvironment of the active site.

Key Enzymatic Players

While the substrate, coelenterazine, is common to many systems, the enzymes that catalyze its light-emitting reaction are diverse. These can be broadly categorized into two main groups: luciferases and photoproteins.

Coelenterazine Luciferases

These enzymes function as classical catalysts, binding both coelenterazine and oxygen to facilitate the light-producing reaction. The rate of the reaction, and thus the intensity of the light emitted, is dependent on the concentrations of both the luciferase and coelenterazine. Prominent examples include:

-

Renilla Luciferase (RLuc): Isolated from the sea pansy Renilla reniformis, RLuc is a 36 kDa monomeric enzyme that has been extensively studied and engineered for various applications. It belongs to the α/β-hydrolase superfamily and possesses a conserved catalytic triad of residues (Asp120, Glu144, and His285) essential for its activity. In its natural context, the energy from the RLuc-catalyzed reaction is transferred via BRET to a green fluorescent protein (GFP), resulting in the emission of green light.

-

Gaussia Luciferase (GLuc): Originating from the marine copepod Gaussia princeps, GLuc is a smaller, naturally secreted luciferase of about 19.9 kDa. It is known for its high turnover rate and intense, flash-type light emission. Unlike many other enzymes, GLuc has a relatively disordered structure with a minimal hydrophobic core.

-

Oplophorus Luciferase: Found in the deep-sea shrimp Oplophorus gracilirostris, this luciferase is also known for its high quantum yield.

Calcium-Binding Photoproteins

Unlike luciferases, photoproteins are stable complexes of the apo-protein, coelenterazine, and molecular oxygen. The bioluminescent reaction is not initiated by the binding of a substrate in the classical sense, but rather by the binding of a specific ion, most commonly calcium (Ca2+).

-

Aequorin: This well-characterized photoprotein is isolated from the jellyfish Aequorea victoria. It consists of the apoprotein apoaequorin, which has three EF-hand Ca2+-binding sites, and a tightly bound coelenterazine molecule. The binding of Ca2+ to the EF-hand domains induces a conformational change in the protein, which in turn triggers the oxidation of the pre-bound coelenterazine, leading to a flash of blue light. The intensity of the light flash is directly proportional to the concentration of Ca2+, making aequorin a sensitive indicator for intracellular calcium levels.

Quantitative Data on Coelenterazine Bioluminescence

The efficiency and characteristics of the bioluminescent reaction can be quantified through several key parameters, which vary depending on the specific luciferase or photoprotein.

| Luciferase/Photoprotein | Substrate | Emission Max (nm) | Quantum Yield (Φ) | Km (µM) | kcat (s-1) |

| Renilla luciferase (RLuc) | Coelenterazine | ~480 | 0.055 - 0.11 | 2.9 ± 1.0 | 3.9 ± 0.4 |

| Renilla luciferase 8 (RLuc8) | Coelenterazine | ~480 | ~0.07 | 1.6 ± 0.2 | 4.9 ± 0.1 |

| Gaussia luciferase (GLuc) | Coelenterazine | ~470-480 | - | - | - |

| Oplophorus luciferase | Coelenterazine | ~462 | 0.34 | - | 55 |

| Aequorin | Coelenterazine | ~469 | - | - | - |

Note: The values presented are approximate and can vary depending on the specific experimental conditions (e.g., buffer composition, pH, temperature) and the source of the data.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving coelenterazine bioluminescence.

In Vitro Renilla Luciferase Assay

This protocol describes a standard method for measuring the activity of Renilla luciferase in a cell lysate.

Materials:

-

Renilla Luciferase Assay Lysis Buffer (e.g., 1X Passive Lysis Buffer)

-

Renilla Luciferase Assay Buffer

-

Renilla Luciferase Assay Substrate (Coelenterazine)

-

Cell lysate containing Renilla luciferase

-

Luminometer

Procedure:

-

Cell Lysis:

-

Remove growth medium from cultured cells.

-

Gently wash the cells once with phosphate-buffered saline (PBS).

-

Add an appropriate volume of 1X Renilla Luciferase Assay Lysis Buffer to the cells (e.g., 500 µL for a 6-well plate).

-

Incubate at room temperature for 15 minutes with gentle rocking to ensure complete lysis.

-

Transfer the lysate to a microcentrifuge tube.

-

-

Assay Reagent Preparation:

-

Equilibrate the Renilla Luciferase Assay Buffer and Substrate to room temperature.

-

Prepare the Renilla Luciferase Assay Reagent by adding the substrate to the buffer according to the manufacturer's instructions (e.g., a 1:100 dilution). Prepare enough reagent for all samples.

-

-

Luminescence Measurement:

-

Add 20 µL of the cell lysate to a luminometer tube or a well of a white-walled 96-well plate.

-

Place the tube/plate in the luminometer.

-

If using a luminometer with injectors, program the instrument to inject 100 µL of the prepared Renilla Luciferase Assay Reagent into the sample well. If using a manual luminometer, add 100 µL of the reagent and mix quickly.

-

Immediately initiate the luminescence measurement. A typical integration time is 10 seconds with a 2-second delay.

-

Record the relative light units (RLU).

-

In Vitro Gaussia Luciferase Assay

This protocol outlines a method for measuring the activity of secreted Gaussia luciferase from cell culture supernatant.

Materials:

-

BioLux® GLuc Assay Buffer

-

BioLux® GLuc Substrate (Coelenterazine)

-

Cell culture supernatant containing secreted Gaussia luciferase

-

Luminometer

Procedure:

-

Sample Collection:

-

Collect the cell culture medium containing the secreted Gaussia luciferase.

-

If necessary, centrifuge the medium to pellet any cells or debris and transfer the supernatant to a new tube.

-

-

Assay Solution Preparation:

-

Prepare the GLuc assay solution by adding the BioLux® GLuc Substrate to the BioLux® GLuc Assay Buffer immediately before the assay (e.g., 50 µL of substrate to 5 mL of buffer for 100 samples).

-

Mix well by inverting the tube. Do not vortex.

-

-

Luminescence Measurement:

-

Set the luminometer for a 2-10 second integration time.

-

Pipette 5-20 µL of the cell culture supernatant into a luminometer tube or a well of a white or black 96-well plate.

-

If using a luminometer with injectors, prime the injector with the GLuc assay solution and inject 50 µL into the sample well.

-

If using a manual luminometer, add 50 µL of the GLuc assay solution to the sample and immediately place it in the luminometer for measurement.

-

Record the relative light units (RLU).

-

Bioluminescence Resonance Energy Transfer (BRET) Assay

This protocol describes a typical BRET assay to detect protein-protein interactions in living cells using Renilla luciferase as the donor and Yellow Fluorescent Protein (YFP) as the acceptor.

Materials:

-

Mammalian cells co-transfected with plasmids encoding Protein A-RLuc and Protein B-YFP

-

White, clear-bottom 96-well cell culture plates

-

Coelenterazine-h (a coelenterazine analog often used in BRET)

-

Plate reader capable of measuring luminescence at two distinct wavelengths (e.g., with filters for ~475 nm and ~535 nm)

Procedure:

-

Cell Culture and Transfection:

-

Seed cells in a white, clear-bottom 96-well plate.

-

Co-transfect the cells with plasmids encoding the two fusion proteins of interest (Protein A-RLuc and Protein B-YFP). Include appropriate controls, such as cells expressing only the donor or acceptor, and cells expressing donor and acceptor fusions that are not expected to interact.

-

Incubate the cells for 24-48 hours to allow for protein expression.

-

-

Assay:

-

Prepare a stock solution of coelenterazine-h.

-

Immediately before the measurement, add coelenterazine-h to each well to a final concentration of 5 µM.

-

Immediately place the plate in a plate reader capable of BRET measurements.

-

-

Data Acquisition:

-

Measure the luminescence emission at two wavelengths simultaneously or sequentially using appropriate filters: one for the RLuc emission (e.g., 460 nm with a 25 nm bandwidth) and one for the YFP emission (e.g., 535 nm with a 25 nm bandwidth).

-

The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor (YFP) to the light intensity emitted by the donor (RLuc). An increased BRET ratio compared to negative controls indicates that the two proteins are in close proximity.

-

Aequorin-Based Intracellular Calcium Measurement

This protocol provides a method for measuring changes in intracellular calcium concentration using aequorin.

Materials:

-

Cells expressing apoaequorin

-

Coelenterazine

-

Luminometer with an injector

-

Buffer for cell suspension

-

Stimulus to induce calcium influx (e.g., agonist, ionophore)

-

Lysis buffer (e.g., Triton X-100) to measure total aequorin

Procedure:

-

Aequorin Reconstitution:

-

Incubate the apoaequorin-expressing cells with coelenterazine (e.g., 5 µM) for 2-4 hours at 37°C to allow for the reconstitution of functional aequorin.

-

Wash the cells to remove excess coelenterazine.

-

-

Calcium Measurement:

-

Place the cells in the luminometer.

-

Initiate luminescence recording.

-

Inject the stimulus into the cell suspension.

-

Record the flash of light produced as a result of the calcium influx.

-

-

Data Analysis:

-

The light signal is typically recorded as a function of time. The peak light intensity and the integral of the light signal are related to the change in intracellular calcium concentration.

-

To calibrate the aequorin signal, at the end of the experiment, lyse the cells (e.g., with Triton X-100) in the presence of a saturating concentration of Ca2+ to measure the total remaining aequorin.

-

The recorded luminescence can then be converted to calcium concentration using established calibration curves.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to coelenterazine bioluminescence.

Caption: General chemical pathway of luciferase-catalyzed coelenterazine bioluminescence.

Caption: Activation pathway of the photoprotein aequorin by calcium ions.

Caption: A simplified experimental workflow for a BRET assay.

Conclusion

The bioluminescence of coelenterazine, driven by a diverse array of luciferases and photoproteins, represents a fundamental and versatile biochemical process. Its core mechanism, centered on the oxidative decarboxylation of the imidazopyrazinone ring, provides a highly sensitive means of light production that has been harnessed for a multitude of applications in modern biological and pharmaceutical research. A thorough understanding of the underlying principles, quantitative parameters, and experimental protocols is crucial for the effective utilization of this powerful technology. As research continues to uncover new coelenterazine analogs and engineered luciferases with improved properties, the scope of applications for this remarkable bioluminescent system is poised to expand even further.

Coelenterazine: A Technical Guide to its Natural Sources, Bioluminescent Systems, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coelenterazine is a luciferin, a light-emitting molecule, that plays a central role in the bioluminescence of a vast array of marine organisms.[1][2] Its discovery, independently by two research groups in the mid-1970s, unveiled a common biochemical basis for light production in seemingly disparate species like the sea pansy (Renilla reniformis) and the crystal jelly (Aequorea victoria).[3][4] This guide provides a comprehensive technical overview of coelenterazine, detailing its natural distribution, the enzymatic systems that utilize it, and the experimental protocols for its study. This information is crucial for researchers in marine biology, biochemistry, and for professionals in drug development exploring the potential of bioluminescent systems as reporter assays and for other biotechnological applications.

Natural Sources and Distribution of Coelenterazine

Coelenterazine is remarkably widespread in marine ecosystems, found across at least eight different phyla.[1][2] Its presence has been documented in organisms ranging from microscopic radiolarians to complex fish and squid. While some organisms are capable of synthesizing coelenterazine de novo, many others acquire it through their diet, leading to its accumulation and transfer through marine food webs.[5][6]

Organisms Containing Coelenterazine

The following table summarizes the diverse array of marine organisms in which coelenterazine has been identified.

| Phylum | Class/Order | Representative Genera/Species | Notes |

| Radiolaria | - | Thalassicolla sp. | Protozoans contributing to oceanic bioluminescence. |

| Ctenophora | Tentaculata, Nuda | Mnemiopsis leidyi, Beroe ovata | Comb jellies are a significant source of coelenterazine, with some species capable of de novo synthesis.[5] |

| Cnidaria | Hydrozoa, Anthozoa | Aequorea victoria, Obelia geniculata, Renilla reniformis | Includes well-studied model organisms for bioluminescence research. Many cnidarians obtain coelenterazine from their diet.[1][6] |

| Mollusca | Cephalopoda | Watasenia scintillans, Vampyroteuthis infernalis | Firefly squid and the vampire squid utilize coelenterazine in their remarkable light displays.[1][2] |

| Arthropoda | Malacostraca, Maxillopoda | Systellaspis debilis, Oplophorus gracilirostris, Gaussia princeps, Metridia longa | Includes various species of shrimp and copepods, some of which are known to synthesize coelenterazine.[1][2] |

| Chaetognatha | - | Sagitta sp. | Arrow worms. |

| Chordata | Actinopterygii | Neoscopelidae, Myctophidae | Various families of deep-sea fish, often referred to as lanternfish, possess coelenterazine-based light organs.[1][2] |

| Echinodermata | Ophiuroidea | Amphiura filiformis | Brittle stars.[1][2] |

Quantitative Data on Coelenterazine Content

The concentration of coelenterazine can vary significantly between species and even within different tissues of the same organism. The following tables provide a summary of available quantitative data.

Table 1: Coelenterazine Content in Ctenophores

| Species | Coelenterazine Content (pmol/individual) | Reference |

| Mnemiopsis leidyi | 1.5 - 12.5 | [5] |

| Beroe ovata | 0.5 - 5.0 | [5] |

Table 2: Coelenterazine and Luciferase Activity in Myctophid Fish Caudal Organs

| Species | Tissue | Coelenterazine (ng/mg protein) | Luciferase Activity (RLU/mg protein) | Reference |

| Electrona antarctica | Supracaudal Organ | 1.8 ± 0.5 | 2.3 x 10^7 ± 1.1 x 10^7 | |

| Electrona antarctica | Infracaudal Organ | 2.1 ± 0.6 | 3.1 x 10^7 ± 1.5 x 10^7 | |

| Krefftichthys anderssoni | Supracaudal Organ | 1.5 ± 0.4 | 1.9 x 10^7 ± 0.9 x 10^7 | |

| Krefftichthys anderssoni | Infracaudal Organ | 1.7 ± 0.5 | 2.5 x 10^7 ± 1.2 x 10^7 |

Coelenterazine-Utilizing Luciferases and Signaling Pathways

Coelenterazine serves as the substrate for a variety of luciferases, enzymes that catalyze its oxidation to produce light. The most well-characterized of these are Renilla, Gaussia, and Oplophorus luciferases. Each has distinct properties and is involved in a unique signaling pathway.

Renilla Luciferase Pathway

In the sea pansy Renilla reniformis, the bioluminescent system is elegantly regulated by calcium ions. Coelenterazine is stored in an inactive state, bound to a coelenterazine-binding protein (CBP).[7][8] A nerve impulse triggers an influx of Ca2+ into the photocytes.[9] The binding of Ca2+ to CBP induces a conformational change, causing the release of coelenterazine.[10][11] The freed coelenterazine can then be oxidized by Renilla luciferase (RLuc), a 36 kDa monomeric enzyme, in the presence of molecular oxygen, resulting in the emission of blue light (λmax ≈ 480 nm).[7][12] In vivo, this energy is often transferred to a green fluorescent protein (GFP), which then emits green light.[7]

Gaussia Luciferase Pathway

Gaussia princeps, a marine copepod, possesses a naturally secreted luciferase (GLuc) that is one of the brightest known.[13] GLuc is a small, 19.9 kDa protein that is highly stable.[3] Unlike the Renilla system, the release of coelenterazine is not as tightly regulated by a specific binding protein. Instead, upon expression, GLuc is secreted from the cell via the classical secretory pathway, utilizing an N-terminal signal peptide.[3][13] Once in the extracellular environment, it can interact with coelenterazine and molecular oxygen to produce a flash of blue light (λmax ≈ 480 nm).[13]

Oplophorus Luciferase Pathway

The deep-sea shrimp Oplophorus gracilirostris employs a heterotetrameric luciferase (OpLuc) composed of two 19 kDa and two 35 kDa subunits.[14] The 19 kDa subunit is the catalytic component.[14] The bioluminescent reaction is initiated by the oxidation of coelenterazine by molecular oxygen, catalyzed by OpLuc, resulting in the emission of blue light with a maximum intensity at 462 nm.[1][15] The reaction proceeds optimally at a pH of 9 and in the presence of 0.05-0.1 M NaCl.[1] A notable characteristic of OpLuc is its unusual thermal stability.[1]

Experimental Protocols

A critical aspect of studying coelenterazine and its associated bioluminescent systems is the ability to reliably extract, purify, and quantify this luciferin from biological samples, as well as to assay the activity of the luciferases that utilize it.

Extraction of Coelenterazine from Marine Organisms

This protocol provides a general framework for the extraction of coelenterazine from the tissues of marine organisms, such as jellyfish.

Materials:

-

Fresh or frozen tissue sample

-

Methanol (MeOH), ice-cold

-

Homogenizer (e.g., Potter-Elvehjem or bead beater)

-

Centrifuge

-

Rotary evaporator

-

Nitrogen gas

Procedure:

-

Homogenization: Weigh the tissue sample and homogenize it in 5-10 volumes of ice-cold methanol. The homogenization should be performed quickly and on ice to minimize degradation of coelenterazine.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet the cellular debris.

-

Supernatant Collection: Carefully collect the methanol supernatant, which contains the coelenterazine.

-

Evaporation: Evaporate the methanol under reduced pressure using a rotary evaporator. The temperature should be kept low (e.g., <30°C) to prevent degradation.

-

Drying and Storage: Dry the resulting extract under a stream of nitrogen gas. The dried extract can be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) until further purification or analysis.

Purification of Coelenterazine by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for purifying coelenterazine from crude extracts. A reversed-phase C18 column is typically used.

Instrumentation and Columns:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% TFA in acetonitrile

-

A linear gradient from a lower to a higher percentage of Solvent B is typically used to elute coelenterazine. The exact gradient will need to be optimized depending on the specific column and sample.

Procedure:

-

Sample Preparation: Reconstitute the dried coelenterazine extract in a small volume of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).

-

Injection: Inject the sample onto the HPLC column.

-

Elution: Run the gradient program to separate the components of the extract.

-

Detection: Monitor the elution profile at a wavelength where coelenterazine absorbs, typically around 435 nm.

-

Fraction Collection: Collect the fractions corresponding to the coelenterazine peak.

-

Verification: Confirm the identity and purity of the collected fractions using techniques such as mass spectrometry and by performing a luciferase assay.

Quantification of Coelenterazine using a Luciferase Assay

The concentration of coelenterazine can be determined with high sensitivity using a luciferase-based assay. This involves measuring the light output when the coelenterazine-containing sample is mixed with a known amount of a specific luciferase.

Materials:

-

Purified coelenterazine standard of known concentration

-

Purified luciferase (e.g., Renilla or Gaussia luciferase)

-

Luminometer

-

Assay buffer (e.g., Tris-HCl or phosphate buffer with appropriate pH and salt concentrations for the chosen luciferase)

Procedure:

-

Standard Curve Preparation: Prepare a series of dilutions of the coelenterazine standard in the assay buffer to create a standard curve.

-

Sample Preparation: Dilute the unknown coelenterazine sample in the assay buffer to ensure the luminescence reading falls within the range of the standard curve.

-

Assay: In a luminometer plate, mix a fixed amount of luciferase with each standard dilution and the unknown sample dilutions.

-

Measurement: Immediately measure the light emission (luminescence) in the luminometer. The integration time will depend on the specific luciferase and luminometer sensitivity.

-

Calculation: Plot the luminescence values of the standards against their known concentrations to generate a standard curve. Use the equation of the standard curve to calculate the concentration of coelenterazine in the unknown sample.

Conclusion

Coelenterazine is a fascinating and biochemically significant molecule that underpins a wide variety of bioluminescent phenomena in the marine world. Understanding its distribution, the intricacies of the enzymatic systems that have evolved to utilize it, and the methods for its study are essential for advancing our knowledge of marine ecology, biochemistry, and for harnessing the power of bioluminescence in biotechnology and drug discovery. This guide provides a foundational resource for researchers and professionals, offering both a broad overview and the specific technical details necessary to engage in the study of this remarkable luciferin.

References

- 1. Properties and reaction mechanism of the bioluminescence system of the deep-sea shrimp Oplophorus gracilorostris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. acs.org [acs.org]

- 5. Bioluminescence of the Ca2+-binding photoprotein aequorin after cysteine modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Can coelenterates make coelenterazine? Dietary requirement for luciferin in cnidarian bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Renilla-luciferin 2-monooxygenase - Wikipedia [en.wikipedia.org]

- 8. Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure based mechanism of the Ca(2+)-induced release of coelenterazine from the Renilla binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ca2+-Triggered Coelenterazine-Binding Protein Renilla: Expected and Unexpected Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. neb.com [neb.com]

- 14. Oplophorus-luciferin 2-monooxygenase - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

The Enigmatic Pathway of Coelenterazine Biosynthesis in Marine Life: A Technical Guide

For Immediate Release

A deep dive into the biochemical route of one of nature's most widespread luciferins, this technical guide serves as a critical resource for researchers in marine biology, biochemistry, and pharmacology. It outlines the current understanding of the coelenterazine biosynthesis pathway, presents key quantitative data, details experimental methodologies, and visualizes the proposed molecular journey from amino acids to light-emitting substrate.

Coelenterazine, the light-emitting luciferin responsible for the bioluminescence of a vast array of marine organisms across at least nine phyla, has long held the fascination of scientists. While its role in generating light is well-established, the intricate biochemical pathway of its de novo synthesis has remained a significant puzzle. This guide synthesizes the current knowledge on the coelenterazine biosynthesis pathway, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The Core Pathway: From Amino Acids to Imidazopyrazinone

The biosynthesis of coelenterazine is understood to originate from fundamental building blocks: amino acids. Isotopic labeling experiments have provided strong evidence that the pathway commences with two molecules of L-tyrosine and one molecule of L-phenylalanine.[1][2] The proposed, though not yet fully elucidated, pathway involves the formation of a tripeptide intermediate, Phenylalanine-Tyrosine-Tyrosine (FYY).[3][4]

A key enzymatic step is believed to be the cyclization of this FYY tripeptide to form the characteristic imidazopyrazinone core of coelenterazine.[3][4] Transcriptomic analyses of luminous ctenophores have identified a compelling candidate for this crucial role: an isopenicillin-N-synthase (IPNS)-like enzyme.[3][4][5] Notably, these IPNS homologs possess a C-terminal FYY motif and are present in luminous ctenophore species but absent in their non-luminous relatives, strengthening the hypothesis of their involvement.[4] The precise mechanism of cyclization and any subsequent modifications to the molecule are areas of active research.

Organisms confirmed to be capable of de novo coelenterazine synthesis include certain decapod shrimps like Systellaspis debilis, copepods such as Metridia pacifica, and various ctenophores.[6][7][8] For many other bioluminescent organisms, it is believed that coelenterazine is acquired through their diet, highlighting its crucial role in marine food webs.[9]

Quantitative Insights: Coelenterazine Concentrations in Marine Organisms

The concentration of coelenterazine varies significantly among different marine species. This quantitative data is crucial for understanding the ecological distribution and physiological importance of this luciferin.

| Phylum/Class | Species | Tissue/Organism Stage | Coelenterazine Concentration (pmol/g wet weight or per individual) | Reference(s) |

| Ctenophora | Beroe cucumis | Whole body (wild-caught) | 16.7 (luciferase assay), 7.82 (mass spectrometry) | [8][10] |

| Mnemiopsis leidyi | Whole body (wild-caught) | 4.80 (luciferase assay), 1.04 (mass spectrometry) | [8][10] | |

| Bolinopsis infundibulum | Whole body (wild-caught) | 0.129 (luciferase assay), 0.256 (mass spectrometry) | [8][10] | |

| Arthropoda (Crustacea) | Systellaspis debilis | Eggs (early stage) | ~1 pmol/egg | [7][11] |

| Systellaspis debilis | Eggs (late stage) | ~71 pmol/egg | [7][11] | |

| Metridia pacifica | - | - | [1][2][6] | |

| Conchoecia pseudodiscophora | Whole animal | ~230 pg/animal (~0.54 pmol/animal) | [12] | |

| Chordata (Pisces) | Electrona antarctica | Supra-caudal organ | - | [13] |

| Krefftichthys anderssoni | Supra-caudal organ | - | [13] |

Note: The methods used for quantification (luciferase assay vs. mass spectrometry) can yield different results, as indicated in the table. Further research is needed to establish standardized quantification protocols.

Visualizing the Pathway and Experimental Workflows

To facilitate a clearer understanding of the complex processes involved, the following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow for coelenterazine analysis.

Key Experimental Protocols

A cornerstone of advancing our understanding of coelenterazine biosynthesis lies in robust experimental methodologies. Below are detailed protocols for key experiments cited in the literature.

Protocol 1: Isotopic Labeling of Coelenterazine in Metridia pacifica

This protocol, adapted from studies on the copepod Metridia pacifica, is designed to trace the incorporation of labeled amino acid precursors into coelenterazine.[1][2]

1. Organism Culture:

-

Maintain a culture of Metridia pacifica in a controlled environment.

-

Provide a diet free of coelenterazine to ensure that any detected coelenterazine is synthesized de novo.

2. Preparation of Labeled Feed:

-

Prepare a feed solution containing deuterium-labeled L-tyrosine and L-phenylalanine.

-

The concentration of labeled amino acids should be optimized for uptake without causing toxicity.

3. Feeding Experiment:

-

Introduce the labeled feed to the Metridia pacifica culture.

-

Allow a sufficient incubation period for the organisms to ingest the feed and for the labeled precursors to be incorporated into the biosynthetic pathway.

4. Sample Collection and Extraction:

-

Harvest the copepods from the culture.

-

Homogenize the samples in methanol to extract coelenterazine.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

5. Analysis by Mass Spectrometry:

-

Analyze the supernatant using electrospray ionization-ion trap-mass spectrometry (ESI-IT-MS).

-

Monitor for the mass shift in the coelenterazine molecule corresponding to the incorporation of deuterium from the labeled amino acids.

Protocol 2: Coelenterazine Extraction and Quantification by Luciferase Assay

This protocol provides a general method for extracting and quantifying coelenterazine from marine tissues using a luciferase-based assay.[8][10]

1. Tissue Homogenization:

-

Weigh the collected marine organism tissue.

-

Homogenize the tissue in cold methanol. The ratio of tissue to methanol should be consistent across samples.

2. Extraction:

-

Allow the homogenate to incubate at a low temperature (e.g., 4°C) in the dark to facilitate the extraction of coelenterazine.

-

Centrifuge the mixture at high speed to pellet the tissue debris.

3. Supernatant Collection:

-

Carefully collect the methanol supernatant, which now contains the extracted coelenterazine.

4. Luciferase Assay:

-

Prepare a reaction buffer containing a known concentration of a coelenterazine-dependent luciferase (e.g., Renilla luciferase).

-

Add a small volume of the methanol extract to the luciferase solution.

-

Immediately measure the resulting bioluminescence using a luminometer.

5. Quantification:

-

Generate a standard curve using known concentrations of pure coelenterazine.

-

Compare the luminescence of the sample to the standard curve to determine the concentration of coelenterazine in the extract.

-

Normalize the result to the initial wet weight of the tissue.

Protocol 3: Coelenterazine Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high specificity and sensitivity for the detection and quantification of coelenterazine.[12]

1. Sample Preparation:

-

Extract coelenterazine from the marine organism tissue as described in Protocol 2 (steps 1-3).

-

The methanol extract may need to be further purified or concentrated depending on the expected concentration of coelenterazine.

2. HPLC Separation:

-

Inject the extract onto a reverse-phase HPLC column (e.g., a C18 column).

-

Use a gradient of solvents (e.g., water and acetonitrile with a small percentage of formic acid) to separate coelenterazine from other compounds in the extract.

3. Mass Spectrometry Detection:

-

The eluent from the HPLC is directed into the electrospray ionization (ESI) source of a tandem mass spectrometer.

-

Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of coelenterazine and its characteristic fragment ions (MS/MS).

4. Quantification:

-

Create a calibration curve using a series of known concentrations of a coelenterazine standard.

-

The peak area of coelenterazine in the sample chromatogram is compared to the calibration curve to determine its concentration.

Future Directions

While significant progress has been made, the complete enzymatic machinery and the precise biochemical transformations in the coelenterazine biosynthesis pathway remain to be fully elucidated. Future research will likely focus on:

-

Cloning and functional characterization of the candidate isopenicillin-N-synthase-like enzymes from coelenterazine-producing organisms.

-

In vitro reconstitution of the biosynthetic pathway using purified enzymes to confirm the proposed steps.

-

Identification of genes responsible for the hypothetical subsequent modification steps.

-

Broader surveys of marine organisms to identify other de novo producers of coelenterazine and to expand our understanding of its ecological significance.

The continued exploration of this fascinating biosynthetic pathway not only deepens our knowledge of marine biodiversity and evolution but also holds potential for the development of novel biotechnological tools and therapeutic agents.

References

- 1. Biosynthesis of coelenterazine in the deep-sea copepod, Metridia pacifica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of coelenterazine in the deep-sea copepod, Metridia pacifica (Journal Article) | OSTI.GOV [osti.gov]

- 3. Occurrence of Isopenicillin-N-Synthase Homologs in Bioluminescent Ctenophores and Implications for Coelenterazine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Occurrence of Isopenicillin-N-Synthase Homologs in Bioluminescent Ctenophores and Implications for Coelenterazine Biosynthesis | PLOS One [journals.plos.org]

- 5. Occurrence of Isopenicillin-N-Synthase Homologs in Bioluminescent Ctenophores and Implications for Coelenterazine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evidence For De Novo Biosynthesis of Coelenterazine in the Bioluminescent Midwater Shrimp, Systellaspis Debilis C | Journal of the Marine Biological Association of the United Kingdom | Cambridge Core [cambridge.org]

- 8. Evidence for de novo Biosynthesis of the Luminous Substrate Coelenterazine in Ctenophores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Evidence For De Novo Biosynthesis of Coelenterazine in the Bioluminescent Midwater Shrimp, Systellaspis Debilis C -ORCA [orca.cardiff.ac.uk]

- 12. Identification of the luciferin-luciferase system and quantification of coelenterazine by mass spectrometry in the deep-sea luminous ostracod Conchoecia pseudodiscophora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Coelenterazine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the physical, chemical, and bioluminescent properties of coelenterazine, a key substrate in numerous biological assays. This guide provides researchers, scientists, and drug development professionals with a detailed understanding of coelenterazine's characteristics, experimental considerations, and its role in critical signaling pathways.

Coelenterazine is a luciferin, a light-emitting molecule, found in a wide array of marine organisms across eight phyla.[1] It serves as the substrate for various luciferases, including those from Renilla, Gaussia, and Oplophorus, as well as photoproteins like aequorin and obelin.[1][2] The enzymatic oxidation of coelenterazine results in the production of light, a phenomenon harnessed in numerous biotechnological applications.

Core Physical and Chemical Properties

Coelenterazine presents as orange-yellow crystals and is characterized by the following properties:[1]

| Property | Value | References |

| IUPAC Name | 6-(4-Hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-7H-imidazo[1,2-a]pyrazin-3-one | [1] |

| Synonyms | Renilla luciferin, Luciferin (Oplophorus), Preluciferin (Watasenia) | [1][3][4] |

| CAS Number | 55779-48-1 | [3][5] |

| Molecular Formula | C₂₆H₂₁N₃O₃ | [4][6] |

| Molecular Weight | 423.46 g/mol | [5][6] |

| Appearance | Orange-yellow crystalline solid | [1] |

Spectral Characteristics

The luminescence of coelenterazine is central to its utility. Its spectral properties are summarized below:

| Spectral Property | Wavelength/Value | Conditions | References |

| Peak Absorption (λmax) | 435 nm | In methanol | [1] |

| Emission Maximum (Chemiluminescence) | ~480 nm | Aprotic polar solvents (e.g., DMSO, DMF) | [7] |

| Emission Maximum (Bioluminescence with Renilla luciferase) | 485 nm | [2] | |

| Emission Maximum (Bioluminescence with Gaussia luciferase) | 475 nm | [8] | |

| Emission Maximum (Bioluminescence with Oplophorus luciferase) | 462 nm | [2] | |

| Emission Maximum (with Aequorin) | 465 nm | [2] |

Solubility and Stability

Proper handling and storage of coelenterazine are critical for maintaining its activity. It is a hydrophobic molecule that can readily cross cell membranes.[9]

| Solvent | Solubility | Notes | References |

| Methanol | 0.5 mg/mL | Preferred for storage. | [1][4][10] |

| Ethanol | 0.5 mg/mL | [4][10] | |

| Dimethyl Sulfoxide (DMSO) | Avoid for storage as it can cause oxidation and inactivate the compound. | [1][6][11] | |

| Aqueous Buffers | Low | Water-soluble formulations like Aquaphile™ are available. | [11][12] |

Storage and Handling Recommendations:

-

Store as a solid at -20°C, protected from light and under an inert gas like argon or nitrogen.[3][13][14]

-

Coelenterazine spontaneously oxidizes in the presence of air or in some organic solvents like DMSO.[1]

-

Solutions are unstable and should be freshly prepared before use.[3][6] Stock solutions in methanol or ethanol should be stored at -20°C or -70°C, protected from light, and purged with inert gas.[15] It is generally not recommended to store dissolved coelenterazine.[13]

-

For in vivo use, formulations that readily dissolve in water or buffer are available.[12]

Bioluminescence: Mechanism and Signaling Pathways

The light-emitting reaction of coelenterazine is initiated by its oxidation, which can be catalyzed by a luciferase enzyme or occur through chemiluminescence. The general mechanism involves the formation of a high-energy dioxetanone intermediate, which then decomposes to coelenteramide and carbon dioxide, releasing a photon of light.[7][16][17]

General Bioluminescence Reaction

The fundamental process of coelenterazine-mediated light production is depicted below.

Caption: The oxidative decarboxylation of coelenterazine leading to light emission.

Bioluminescence Resonance Energy Transfer (BRET)

Coelenterazine is a cornerstone of Bioluminescence Resonance Energy Transfer (BRET) assays, a technology used to study protein-protein interactions. In a typical BRET experiment, a donor protein (e.g., Renilla luciferase, Rluc) is fused to one protein of interest, and an acceptor fluorophore (e.g., Green Fluorescent Protein, GFP) is fused to another. Upon addition of coelenterazine, the luciferase emits blue light, which, if the proteins are in close proximity, excites the acceptor, causing it to emit light at a longer wavelength (e.g., green light).

Caption: Workflow of a BRET assay to detect protein-protein interactions.

Experimental Protocols: A Representative Renilla Luciferase Assay

This section provides a generalized protocol for an in vitro Renilla luciferase reporter assay. Researchers should optimize concentrations and incubation times for their specific experimental setup.

Objective: To quantify the activity of Renilla luciferase in cell lysates using coelenterazine.

Materials:

-

Cell lysate containing Renilla luciferase.

-

Coelenterazine stock solution (e.g., 1 mg/mL in methanol).

-

Assay buffer (e.g., PBS, pH 7.4).

-

Luminometer with an injector.

Workflow:

Caption: Step-by-step workflow for a typical Renilla luciferase assay.

Detailed Steps:

-

Preparation of Coelenterazine Working Solution:

-

Thaw the coelenterazine stock solution.

-

Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 1-10 µM). It is crucial to prepare this solution fresh immediately before the assay due to the instability of coelenterazine in aqueous solutions.[18]

-

-

Assay Procedure:

-

Pipette the cell lysate into the wells of a white-walled, clear-bottom luminometer plate.

-

Place the plate in the luminometer.

-

Set the luminometer to inject the coelenterazine working solution into each well and immediately measure the light output. The reaction kinetics are rapid ("flash" kinetics), so immediate measurement is essential.[19]

-

The light output is typically measured in Relative Light Units (RLU).

-

-

Data Analysis:

-

Subtract the background RLU (from wells containing lysate but no coelenterazine, or buffer only) from the experimental readings.

-

Normalize the RLU values to a control protein (e.g., total protein concentration) to account for variations in cell number or lysis efficiency.

-

Safety and Handling

While coelenterazine is widely used in research, appropriate safety precautions should be taken.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[20]

-

Precautionary Measures: Avoid breathing dust, fumes, or spray.[20] Wear protective gloves and eye protection.[20][21] Handle in a well-ventilated area.[20] Wash hands thoroughly after handling.[20]

-

Storage: Store in a dry, cool, and well-ventilated place, protected from sunlight.[21]

This technical guide provides a foundational understanding of coelenterazine for its effective application in research and development. For specific applications, further optimization of protocols is recommended.

References

- 1. Coelenterazine - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. glpbio.com [glpbio.com]

- 4. caymanchem.com [caymanchem.com]

- 5. abpbio.com [abpbio.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. neb.com [neb.com]

- 9. goldbio.com [goldbio.com]

- 10. caymanchem.com [caymanchem.com]

- 11. interchim.fr [interchim.fr]

- 12. biotium.com [biotium.com]

- 13. goldbio.com [goldbio.com]

- 14. biotium.com [biotium.com]

- 15. ulab360.com [ulab360.com]

- 16. Renilla-luciferin 2-monooxygenase - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. nanolight.com [nanolight.com]

- 19. Gaussia luciferase reporter assay for monitoring of biological processes in culture and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 21. carlroth.com:443 [carlroth.com:443]

The Solubility of Coelenterazine: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of the bioluminescent substrate, coelenterazine. This document provides a comprehensive overview of its solubility in various solvents, protocols for solution preparation, and key considerations for its use in experimental settings.

Coelenterazine, a key substrate for various luciferases such as Renilla, Gaussia, and Aequorin, is a fundamental tool in bioluminescence-based assays, including BRET (Bioluminescence Resonance Energy Transfer) for studying protein-protein interactions and for the detection of reactive oxygen species (ROS).[1][2][3] A thorough understanding of its solubility is critical for accurate and reproducible experimental outcomes. This guide summarizes the available data on coelenterazine's solubility, provides standardized protocols for its dissolution, and outlines important stability considerations.

Quantitative Solubility of Coelenterazine

The solubility of coelenterazine varies significantly across different solvents. The following table summarizes the quantitative and semi-quantitative solubility data compiled from various sources. It is important to note that the compound is generally unstable in solution, and freshly prepared solutions are recommended.[1]

| Solvent | Solubility | Concentration (mM) | Notes | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 84 mg/mL | 198.36 mM | Moisture-absorbing DMSO can reduce solubility. Some sources advise against using DMSO as it may inactivate or cause instability of coelenterazine. | [2][4] |

| Ethanol | 1 mg/mL | 2.36 mM | Requires ultrasonic and warming to 60°C for dissolution. | [1][3] |

| Ethanol | ~0.5 mg/mL | ~1.18 mM | Soluble. | [5] |

| Methanol | ~0.5 mg/mL | ~1.18 mM | Soluble. | [5] |

| Water | Insoluble | - | Coelenterazine has very low solubility in aqueous solutions. | [2][6] |

| 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.2 mg/mL | ≥ 0.47 mM | A common co-solvent system for in vivo applications. | [1] |

| 10% EtOH, 90% (20% SBE-β-CD in saline) | ≥ 0.2 mg/mL | ≥ 0.47 mM | SBE-β-CD is used to enhance aqueous solubility. | [1] |

| 10% EtOH, 90% Saline | ≥ 0.2 mg/mL | ≥ 0.47 mM | A simpler co-solvent system for in vivo use. | [1] |

| pH 7 Buffer with 50 mM 2-hydroxypropyl-β-cyclodextrin | >1 mM | >1 mM | Cyclodextrins can be used to increase the aqueous solubility of coelenterazine. | [6][7] |

Note on DMSO: While some suppliers provide a high solubility value for coelenterazine in DMSO, others strongly advise against its use, citing potential for oxidation and inactivation of the compound.[6][7][8][9][10] Researchers should exercise caution and validate the use of DMSO for their specific application. For long-term storage of stock solutions, ethanol or methanol are the recommended solvents.[7][8]

Experimental Protocols

Preparation of Stock Solutions

Concentrated stock solutions of coelenterazine are typically prepared in anhydrous ethanol or methanol.[7][8] Propylene glycol can also be used as a solvent to minimize evaporation during storage.[8]

Materials:

-

Coelenterazine (solid)

-

Anhydrous Ethanol or Methanol

-

Argon or Nitrogen gas (optional, for long-term storage)

-

Tightly sealing screw-cap vials

-

Vortex mixer

-

Ultrasonic bath and water bath (optional, for ethanol)

Protocol:

-

Bring the vial of solid coelenterazine to room temperature before opening to prevent condensation.[7]

-

Add the desired volume of anhydrous ethanol or methanol to the vial to achieve the target concentration (e.g., 1 mg/mL).

-

For ethanol, the process can be aided by ultrasonic treatment and warming to 60°C.[1][3]

-

Vortex the solution until the coelenterazine is completely dissolved.

-

For long-term storage, it is recommended to purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.[7]

-

Store the stock solution at -20°C or below, protected from light.[7][8] Tightly seal the vials, and consider wrapping with Parafilm to prevent solvent evaporation.[8]

Preparation of Aqueous Working Solutions

Due to the low aqueous solubility and stability of coelenterazine, working solutions in aqueous buffers should be prepared immediately before use.[8][10]

Materials:

-

Coelenterazine stock solution (in ethanol or methanol)

-

Aqueous buffer of choice (e.g., PBS, pH 7.0)

Protocol:

-

Retrieve the stock solution from the freezer and allow it to thaw.

-

Dilute the stock solution into the aqueous buffer to the final desired working concentration.

-

Mix the solution thoroughly.

-

Use the freshly prepared working solution promptly, ideally within a few hours, as coelenterazine is unstable in aqueous environments.[8] Some sources suggest that aqueous solutions may be stable for up to five hours.[8]

Visualizing Coelenterazine in Experimental Workflows

Bioluminescence Resonance Energy Transfer (BRET) Assay Workflow

Coelenterazine is a crucial component in BRET assays, which are used to study protein-protein interactions. The following diagram illustrates a typical BRET experimental workflow.

Caption: A diagram illustrating the workflow of a BRET experiment.

Coelenterazine Dissolution and Application Pathway

The logical flow from solid coelenterazine to its application in a typical bioluminescence assay is depicted below.

Caption: Logical flow for coelenterazine preparation and use.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. interchim.fr [interchim.fr]

- 7. ulab360.com [ulab360.com]

- 8. biotium.com [biotium.com]

- 9. biotium.com [biotium.com]

- 10. biotium.com [biotium.com]

Stability and Storage of Coelenterazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Coelenterazine, a luciferin responsible for the bioluminescence in many marine organisms, is a critical reagent in numerous biological assays, particularly those involving luciferase reporters like Renilla and Gaussia. Its inherent instability, however, necessitates careful handling and storage to ensure experimental reproducibility and accuracy. This technical guide provides an in-depth overview of coelenterazine's stability under various conditions, detailed storage recommendations, and protocols for its effective use.

Chemical Stability of Coelenterazine

Coelenterazine's structure, featuring a high-energy dioxetanone ring, makes it susceptible to degradation through autoxidation, especially in aqueous solutions and the presence of oxygen.[1][2][3] This spontaneous decomposition can lead to a loss of signal and an increase in background chemiluminescence in assays.[4]

Solid-State Stability